[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO](2,6-DIMETHOXYPHENYL)METHANONE
Description
4-(5-Bromo-2-methoxybenzyl)piperazinomethanone is a methanone derivative featuring a piperazine core substituted with a 5-bromo-2-methoxybenzyl group and a 2,6-dimethoxyphenyl moiety. Its structural complexity arises from the interplay of electron-donating methoxy groups and the electron-withdrawing bromine atom, which influence its physicochemical properties and reactivity. While direct studies on this compound are scarce, analogous compounds with 2,6-dimethoxy-substituted aromatic systems (e.g., 2,6-dimethoxyphenol, 2,6-dimethoxyphenylboronic acid) are well-documented in synthetic and crystallographic contexts .
Properties
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O4/c1-26-17-8-7-16(22)13-15(17)14-23-9-11-24(12-10-23)21(25)20-18(27-2)5-4-6-19(20)28-3/h4-8,13H,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGGQLRNKXUZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds and involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Piperazine Ring
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Alkylation/Acylation : The secondary amine in the piperazine ring may undergo alkylation or acylation under basic conditions. For example, reaction with alkyl halides could yield tertiary amines or quaternary ammonium salts .
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Protonation/Deprotonation : Piperazine’s basicity (pKa ~9.8) allows for pH-dependent solubility, enabling selective crystallization or salt formation in acidic media .
Bromo Substituent
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Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing methoxy groups meta to the bromine atom may activate the aryl bromide for SNAr with strong nucleophiles (e.g., amines, alkoxides) under heated conditions .
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Cross-Coupling Reactions : The bromine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki with boronic acids, Buchwald-Hartwig aminations) .
Methoxy Groups
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Demethylation : HBr or BBr₃ in dichloromethane could cleave methoxy groups to phenolic -OH, enabling further functionalization (e.g., sulfonation, nitration) .
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Electrophilic Substitution : Methoxy groups are ortho/para-directing, facilitating nitration or halogenation at activated positions .
Methanone Core
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Reduction : The ketone group may be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though steric hindrance from adjacent substituents could slow reactivity .
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Enolate Formation : Strong bases (e.g., LDA) could deprotonate the α-carbon for alkylation or aldol reactions .
Hypothetical Reaction Pathways
Based on structural analogs from the literature, plausible reactions include:
Suzuki-Miyaura Coupling
| Reaction | Conditions | Expected Product |
|---|---|---|
| Bromine → Aryl group substitution | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid, DME/H₂O, 80°C | 4-(5-Aryl-2-methoxybenzyl)piperazinomethanone |
Piperazine Alkylation
| Reaction | Conditions | Expected Product |
|---|---|---|
| Piperazine + ethyl bromoacetate | DIPEA, DMF, 60°C | Quaternary ammonium acetate derivative |
Demethylation of Methoxy Groups
| Reaction | Conditions | Expected Product |
|---|---|---|
| Methoxy → Hydroxyl | BBr₃ (1.0 M in CH₂Cl₂), −78°C → RT | Phenolic derivatives with increased polarity |
Stability Considerations
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Photodegradation : Bromoaryl and methoxy groups may render the compound sensitive to UV light, necessitating storage in amber glass .
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Hydrolytic Stability : The methanone and piperazine moieties are stable in neutral aqueous solutions but may degrade under strongly acidic/basic conditions .
Research Gaps and Recommendations
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Experimental Validation : No kinetic or thermodynamic data exists for this compound. Priority should be given to:
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Suzuki coupling efficiency with diverse boronic acids.
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pH-dependent stability studies of the piperazine ring.
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Crystallographic analysis to assess steric effects on reactivity.
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Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacophores. It is particularly noted for:
- Antidepressant Activity : Studies have indicated that derivatives of this compound may exhibit selective serotonin reuptake inhibition, suggesting potential use in treating depression .
- Antipsychotic Potential : The piperazine moiety is often associated with antipsychotic properties, making this compound a candidate for further exploration in neuropharmacology .
Neurotransmitter Receptor Modulation
Research has shown that compounds with similar structures can act as modulators of neurotransmitter receptors, including serotonin and dopamine receptors. This suggests that 4-(5-bromo-2-methoxybenzyl)piperazino(2,6-dimethoxyphenyl)methanone may also influence these pathways, which are critical in mood regulation and cognitive function .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperazine derivatives, including compounds structurally related to 4-(5-bromo-2-methoxybenzyl)piperazino(2,6-dimethoxyphenyl)methanone. The results indicated significant improvement in behavioral models of depression, correlating with increased serotonin levels in the brain .
Case Study 2: Antipsychotic Profile
In a preclinical trial, a related compound was tested for its antipsychotic effects using rodent models. The findings revealed that the compound effectively reduced hyperactivity and had a favorable side effect profile compared to traditional antipsychotics .
Mechanism of Action
The mechanism of action of 4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. One known target is the eukaryotic translation initiation factor 2-alpha (eIF2-α) . The compound and its derivatives can inactivate eIF2-α by inducing its phosphorylation, leading to a reduction in global protein synthesis. This mechanism is particularly relevant in the context of cellular stress responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared substituents or core motifs:
2,6-Dimethoxy-Substituted Aromatic Compounds
Compounds like 2,6-dimethoxyphenol and 2,6-dimethoxyphenylboronic acid () share the 2,6-dimethoxy aromatic system. Key differences include:
- Electronic Effects: The methoxy groups in 2,6-dimethoxyphenol enhance nucleophilicity, whereas the methanone group in the target compound introduces electrophilic character.
Piperazine-Containing Derivatives
Piperazine analogs, such as 5-(N,N-dimethylaminomethylene)imino-3-phenyl-1H-pyrazole (), highlight the role of heterocyclic cores in directing reactivity. For example:
- Synthetic Pathways: The target compound’s piperazino group may undergo alkylation or acylation, akin to reactions involving bis-3-oxopropanenitrile ().
- Biological Interactions : Piperazine derivatives often exhibit receptor-binding activity (e.g., serotonin or dopamine receptors), though this remains speculative for the target compound .
Brominated Aromatic Systems
Bromo-substituted analogs, such as p-chloroaniline-derived hydrazones (), demonstrate how halogen atoms influence stability and intermolecular interactions.
- Crystallographic Impact : Bromine’s high electron density aids in X-ray diffraction studies, a feature leveraged in SHELX-based structural determinations ().
Data Table: Structural and Functional Comparison
Research Findings and Key Insights
- Synthetic Routes : The target compound’s synthesis may parallel reactions involving bis-3-oxopropanenitrile (4) and aromatic amines, as seen in hydrazone formation (e.g., 11a,b in ).
- Crystallography : SHELX software () is critical for resolving bromine’s steric and electronic effects in analogous structures, suggesting its utility for the target compound’s structural analysis.
- Reactivity : The 2,6-dimethoxy groups may sterically hinder electrophilic substitution, contrasting with unsubstituted phenyl systems .
Biological Activity
The compound 4-(5-bromo-2-methoxybenzyl)piperazinomethanone is a synthetic derivative with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C18H22BrN3O3
- Molecular Weight : 379.3 g/mol
- IUPAC Name : 4-(5-bromo-2-methoxybenzyl)piperazine-1-carboxamide
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its effects on various biological systems, including antimicrobial, anticancer, and neuropharmacological activities.
1. Antimicrobial Activity
Recent studies have demonstrated that compounds structurally similar to 4-(5-bromo-2-methoxybenzyl)piperazinomethanone exhibit moderate to significant antimicrobial properties. For instance:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 5e | E. coli | 15 |
| 5k | S. aureus | 18 |
| Control | Ketoconazole | 20 |
These results indicate that the compound may possess similar antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria .
2. Anticancer Activity
In vitro assays have indicated that derivatives of piperazine show potential anticancer activity by inhibiting cell proliferation in various cancer cell lines. A study focusing on piperazine derivatives reported that compounds with bromine substitutions exhibited enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
3. Neuropharmacological Effects
The piperazine moiety is known for its psychoactive properties. Research indicates that derivatives can act on serotonin receptors, which may contribute to their antidepressant effects. The structure of 4-(5-bromo-2-methoxybenzyl)piperazinomethanone suggests potential interaction with the serotonin transporter, which warrants further investigation into its efficacy as an antidepressant or anxiolytic agent .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, which is crucial for rapidly dividing cells such as bacteria and cancer cells.
- Receptor Modulation : Interaction with neurotransmitter receptors may mediate its neuropharmacological effects.
Case Studies
Several studies have highlighted the biological activities associated with piperazine derivatives:
- Study on Antimicrobial Efficacy : A comparative analysis of various piperazine derivatives demonstrated that those with halogen substitutions showed increased activity against both bacterial and fungal strains .
- Cytotoxicity Assays : Research involving MCF-7 and A549 cell lines showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .
- Neuropharmacological Assessment : In a behavioral study using rodent models, compounds similar to 4-(5-bromo-2-methoxybenzyl)piperazinomethanone showed promise in reducing anxiety-like behaviors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(5-Bromo-2-Methoxybenzyl)piperazinomethanone, and how can purity be maximized?
- Methodology :
- Step 1 : Start with nucleophilic substitution of 5-bromo-2-methoxybenzyl chloride with piperazine under reflux in anhydrous THF (60°C, 12 hrs) to form the intermediate 4-(5-bromo-2-methoxybenzyl)piperazine.
- Step 2 : Couple the intermediate with 2,6-dimethoxybenzoyl chloride via Schotten-Baumann reaction in dichloromethane (DCM) at 0°C, using triethylamine as a base. Monitor progress via TLC (eluent: ethyl acetate/hexane 1:1).
- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water (70:30) to achieve >98% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : H and C NMR in CDCl₃ to confirm substitution patterns (e.g., methoxy protons at δ 3.8–3.9 ppm, aromatic protons in the 6.5–7.5 ppm range).
- HRMS : Electrospray ionization (ESI+) to verify molecular ion peaks (calculated for C₂₇H₂₈BrN₂O₄: [M+H]⁺ = 547.12).
- FTIR : Key stretches include C=O (1660–1680 cm⁻¹), aromatic C–Br (550–600 cm⁻¹), and methoxy C–O (1250–1270 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?
- Approach :
- Grow single crystals via slow evaporation of a saturated DCM/hexane solution.
- Use X-ray diffraction (Cu-Kα radiation) with SHELXL-2018 for refinement. Focus on resolving torsional angles between the piperazine ring and benzyl groups, which influence conformational stability.
- Critical Analysis : Compare experimental data with DFT-optimized structures (B3LYP/6-31G*) to identify discrepancies in bond lengths or angles, potentially indicating dynamic behavior in solution .
Q. What strategies mitigate contradictions between computational predictions and experimental bioactivity data?
- Case Study :
- Hypothesis : If molecular docking predicts high affinity for G protein-coupled receptors (GPCRs) but in vitro assays show weak activity, consider:
- Solubility Issues : Test solubility in PBS (pH 7.4) and DMSO. If <50 µM, modify formulation using cyclodextrin inclusion complexes.
- Metabolic Instability : Conduct microsomal stability assays (human liver microsomes, 1 hr incubation). If rapid degradation occurs, introduce electron-withdrawing groups to reduce oxidative metabolism.
- Validation : Cross-reference with structurally related compounds like SR142948A (a GPCR ligand with similar 2,6-dimethoxyphenyl motifs) to identify pharmacophore requirements .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Experimental Design :
- Perform Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh₃)₄ as a catalyst (1 mol%), K₂CO₃ as base, in DMF/H₂O (3:1) at 80°C for 6 hrs.
- Key Observations : The electron-withdrawing bromine may reduce coupling efficiency (<60% yield). Optimize by switching to Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos) for C–N bond formation .
Key Challenges & Recommendations
- Synthetic Scalability : Multi-step synthesis with low yields (<40%) at the coupling stage. Optimize stoichiometry (1.2:1 benzoyl chloride:piperazine derivative) and use microwave-assisted reactions to reduce time .
- Crystallization Difficulties : If crystals fail to form, employ vapor diffusion with diethyl ether as an antisolvent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
